Tolfenamic Acid-d4 Tolfenamic Acid-d4 Tolfenamic acid-d4 is intended for use as an internal standard for the quantification of tolfenamic acid by GC- or LC-MS. Tolfenamic acid is a non-steroidal anti-inflammatory drug (NSAID) with anticancer activity. It is selective for COX-2 over COX-1 in canine DH82 monocyte/macrophage cells (IC50s = 3.53 and >51.2 μg/ml, respectively). Tolfenamic acid inhibits calcium influx in human polymorphonuclear leukocytes (PMNLs) induced by N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP;) or the calcium ionophore A23187 in a concentration-dependent manner. It decreases protein levels of the transcription factors Sp1, Sp3, and Sp4 in PANC-1 and L3.6pl cells when used at a concentration of 50 μM and inhibits proliferation of PANC-1, L3.6pl, and PANC-28 cells in a concentration-dependent manner. Tolfenamic acid (50 and 100 μM) decreases the viability of and induces apoptosis in MDA-MB-231 cells. It reduces tumor growth in an MDA-MB-231 mouse xenograft model when administered at doses of 25 and 50 mg/kg. Tolfenamic acid (150 μmol/kg) reduces carrageenan-induced paw edema in mice by 24%.3
An isotope labelled of Tolfenamic acid. Tolfenamic acid is a COX inhibitor and prevents formation of prostaglandins. It is a NSAID drug.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196543
InChI: InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D
SMILES: CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Molecular Formula: C14H12ClNO2
Molecular Weight: 265.73 g/mol

Tolfenamic Acid-d4

CAS No.:

Cat. No.: VC0196543

Molecular Formula: C14H12ClNO2

Molecular Weight: 265.73 g/mol

Purity: 98% by HPLC; 99% atom D;

* For research use only. Not for human or veterinary use.

Tolfenamic Acid-d4 -

Molecular Formula C14H12ClNO2
Molecular Weight 265.73 g/mol
IUPAC Name 2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid
Standard InChI InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D
Standard InChI Key YEZNLOUZAIOMLT-IKMBEDGYSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H]
SMILES CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
Canonical SMILES CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O

Chemical Identity and Structure

Molecular Characteristics

Tolfenamic Acid-d4 is formally named 2-[(3-chloro-2-methylphenyl)amino]-benzoic acid-d4, with CAS Registry Number 1246820-82-5. The compound features a molecular formula of C14H8ClD4NO2 and a molecular weight of 265.7 g/mol . The chemical structure maintains the core framework of the non-deuterated tolfenamic acid but incorporates four deuterium atoms in place of hydrogen atoms.

Physical Properties

The compound is typically supplied as a solid with chemical purity of ≥98% (measured as Tolfenamic Acid). Its deuterium incorporation is remarkably high, with ≥99% deuterated forms (d1-d4) and ≤1% remaining as the non-deuterated (d0) form . Under proper storage conditions of -20°C, Tolfenamic Acid-d4 demonstrates excellent stability, maintaining its integrity for 4 years or longer.

Table 2.1: Physical and Chemical Characteristics of Tolfenamic Acid-d4

PropertyValue
CAS Registry Number1246820-82-5
Molecular FormulaC14H8ClD4NO2
Molecular Weight265.7 g/mol
Chemical Purity≥98% (Tolfenamic Acid)
Deuterium Incorporation≥99% deuterated forms (d1-d4); ≤1% d0
Physical StateSolid
Storage Conditions-20°C
Stability≥4 years
SolubilitySoluble in methanol, DMSO, and DMF

Applications in Analytical Chemistry

Role as an Internal Standard

The primary application of Tolfenamic Acid-d4 is as an internal standard for the quantification of tolfenamic acid using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Internal standards are essential components of analytical methods that compensate for variations in sample preparation, instrument performance, and matrix effects during quantitative analysis.

Preparation for Analysis

When used for analytical purposes, Tolfenamic Acid-d4 is typically prepared as a stock solution by dissolving the solid compound in an appropriate solvent. The recommended solvents include methanol, dimethyl sulfoxide (DMSO), and dimethyl formamide (DMF) . For optimal stability and accuracy, the solvent should be purged with an inert gas before use.

For applications requiring high precision, analytical protocols recommend quantitating the deuterated standard against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled) . This approach helps overcome the typical accuracy range of commercial vials, which can vary between 5% over and 2% under the stated amount.

Relationship to Parent Compound

Comparison with Non-deuterated Tolfenamic Acid

While Tolfenamic Acid-d4 is specifically designed for analytical purposes, the parent compound tolfenamic acid possesses significant pharmacological properties. Tolfenamic acid is classified as a non-steroidal anti-inflammatory drug (NSAID) with documented anti-inflammatory and anticancer activities .

Table 4.1: Comparative Analysis of Tolfenamic Acid and its Deuterated Analog

CharacteristicTolfenamic AcidTolfenamic Acid-d4
Primary UsePharmacological agentAnalytical standard
Molecular WeightApproximately 261.7 g/mol265.7 g/mol
Biological ActivityActive NSAIDFor research only
Mass SpectrumStandard profile+4 mass units shift
COX-2 SelectivityPresentNot applicable for use

Biological Activities of Tolfenamic Acid

Research on tolfenamic acid has revealed several important biological activities that highlight why accurate analytical methods for its quantification are necessary:

  • It demonstrates selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) in canine DH82 monocyte/macrophage cells, with IC50 values of 3.53 and >51.2 μg/ml, respectively .

  • The compound inhibits calcium influx in human polymorphonuclear leukocytes (PMNLs) induced by various stimuli in a concentration-dependent manner .

  • At a concentration of 50 μM, it decreases protein levels of transcription factors Sp1, Sp3, and Sp4 in pancreatic cancer cell lines PANC-1 and L3.6pl .

  • It inhibits proliferation of multiple pancreatic cancer cell lines (PANC-1, L3.6pl, and PANC-28) in a concentration-dependent manner .

  • At concentrations of 50 and 100 μM, tolfenamic acid decreases viability and induces apoptosis in MDA-MB-231 breast cancer cells .

  • In vivo studies demonstrate that tolfenamic acid reduces tumor growth in an MDA-MB-231 mouse xenograft model when administered at doses of 25 and 50 mg/kg .

  • At a dose of 150 μmol/kg, it reduces carrageenan-induced paw edema in mice by 24% .

ParameterGuideline
Intended UseResearch only - not for human or veterinary use
Protective EquipmentLaboratory coat, gloves, eye protection
Storage-20°C in sealed containers
Emergency Contact (US/Canada)800-424-9300
Emergency Contact (Outside US/Canada)703-741-5970
First AidSee specific guidelines in safety data sheet

Synthesis Approaches

Considerations for Deuterium Incorporation

For the synthesis of Tolfenamic Acid-d4, the general pathway would be modified to incorporate deuterium atoms at specific positions. This might involve:

  • Using deuterated starting materials or reagents

  • Performing deuterium exchange reactions under controlled conditions

  • Employing catalysts that facilitate deuterium incorporation

  • Careful purification methods to maintain deuterium content

Table 6.1: Comparative Analysis of Synthesis Approaches

ParameterTraditional MethodImproved Method
SolventDMF (high boiling point, toxic)Methyl isobutyl ketone
AdvantagesEstablished procedureSimple operation, environmentally friendly
DisadvantagesDifficult solvent removal, lower yieldRequires specific catalysts
Product IsolationEvaporation of solventExtraction and crystallization
PurificationComplex processRecrystallization

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